methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Description
The compound methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a pyran-3-carboxylate derivative characterized by:
- A 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety, which introduces a seven-membered saturated ring system.
- Methyl ester and cyano groups, which influence solubility and metabolic stability.
This structural complexity distinguishes it from simpler pyran derivatives, as detailed below.
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUCGSGWSKILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate (CAS No. 445384-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C26H23FN4O3S
Molecular Weight: 490.6 g/mol
Structure: The compound features a pyran ring, an amino group, and cyano groups which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to methyl 6-amino-5-cyano have exhibited antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of Pseudomonas aeruginosa, a common pathogen in clinical settings. Molecular docking studies suggest that these compounds can bind effectively to bacterial regulatory proteins, potentially disrupting their function and leading to antimicrobial effects .
Antioxidant Activity
The compound's structure suggests a potential for antioxidant activity. Compounds with similar functional groups have been reported to scavenge free radicals effectively. For example, one study demonstrated that certain derivatives could inhibit DPPH radicals comparably to ascorbic acid, indicating significant antioxidant potential .
Anticancer Properties
Preliminary studies on related compounds have shown promising anticancer activity. The presence of cyano and amino functional groups in the structure may contribute to interactions with DNA or other cellular targets involved in cancer progression. Some analogs have been reported to inhibit histone acetyltransferases, which play a crucial role in cancer cell proliferation .
The biological activity of methyl 6-amino-5-cyano can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Radical Scavenging: The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals.
- Protein Binding: Molecular docking studies indicate that the compound can interact with various proteins, altering their function and potentially leading to therapeutic effects.
Case Study 1: Antimicrobial Effects
In a study evaluating the antimicrobial efficacy of various pyridine derivatives against Pseudomonas aeruginosa, methyl 6-amino-5-cyano was included in a panel of compounds tested for Minimum Inhibitory Concentration (MIC). Results showed that it exhibited an MIC value comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Case Study 2: Antioxidant Activity
A comparative analysis was conducted on several compounds with similar structures regarding their antioxidant capabilities using the DPPH assay. Methyl 6-amino-5-cyano demonstrated significant radical scavenging activity, supporting its potential application in oxidative stress-related conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H23FN4O3S |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 445384-60-1 |
| Antimicrobial Activity | MIC comparable to antibiotics |
| Antioxidant Activity | Comparable to ascorbic acid |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing the pyran ring exhibit notable antimicrobial properties. For instance, methyl 6-amino-5-cyano derivatives have been studied for their effectiveness against various bacterial strains and fungi. These compounds typically function by disrupting cellular processes, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Properties
Compounds similar to methyl 6-amino-5-cyano have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes them potential therapeutic agents for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The structural features of methyl 6-amino-5-cyano compounds suggest potential anticancer activity. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Organic Synthesis Applications
Building Blocks for Complex Molecules
Methyl 6-amino-5-cyano compounds serve as versatile intermediates in organic synthesis. They can be employed in multicomponent reactions to create more complex structures with diverse functional groups. This ability to act as a building block is crucial for synthesizing pharmaceuticals and other biologically active compounds .
Synthesis of Novel Heterocycles
The compound's unique structure allows it to be utilized in the synthesis of novel heterocyclic systems. These heterocycles are often integral components of many natural products and synthetic drugs, enhancing their pharmacological profiles .
Material Science Applications
Polymer Chemistry
In material science, derivatives of methyl 6-amino-5-cyano have been explored for their potential use in polymer chemistry. The incorporation of these compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength, leading to the development of advanced materials with tailored properties for specific applications .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in the Pyran Core
a) Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (CAS: 445385-25-1)
- Key Differences :
- Pyridine substituent : 6-methylpyridine vs. 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
- Aromatic group : 4-ethylphenyl vs. 3-fluorophenyl.
- The 3-fluorophenyl group in the target compound enhances electronegativity and membrane permeability compared to the 4-ethylphenyl group .
b) Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (CAS: 332177-02-3)
- Key Differences :
- Ester group : Ethyl vs. methyl ester.
- Lack of sulfanylmethyl-pyridine moiety : Simpler structure without the thioether-linked heterocycle.
- Impact: The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester, prolonging half-life .
Modifications in Aromatic and Heterocyclic Systems
a) Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate (CAS: 354556-67-5)
- Key Differences :
- Aromatic group : 3-bromophenyl vs. 3-fluorophenyl.
- Heterocycle : 5,6,7,8-tetrahydro-1,6-naphthyridine vs. cyclohepta[b]pyridine.
- Impact: Bromine increases molecular weight (MW: ~610 vs. The naphthyridine system offers a bicyclic framework, differing in ring strain and hydrogen-bonding capacity compared to the monocyclic cyclohepta[b]pyridine.
b) Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate
- Key Differences: Simplified structure: No sulfanylmethyl or fused heterocyclic systems. Bis(4-methylphenyl): Increased hydrophobicity.
- Impact :
- Reduced conformational flexibility and interaction sites, likely diminishing target specificity compared to the multi-functionalized target compound.
Physicochemical and Pharmacological Comparisons
Structural and Functional Insights
- Cyclohepta[b]pyridine vs.
- 3-Fluorophenyl vs. Halogenated/Bulky Aromatics :
- Sulfanylmethyl Linker :
- This group may facilitate redox-sensitive interactions or act as a metabolic liability, depending on the biological environment .
Preparation Methods
Multi-Component Reaction (MCR) Approaches
The pyran scaffold is efficiently constructed through a one-pot, four-component reaction of 3-fluorobenzaldehyde (1 mmol), malononitrile (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and hydrazine hydrate (1 mmol) in aqueous medium. CeO₂ nanoparticles (6 mol%) catalyze the condensation, enabling Knoevenagel adduct formation, Michael addition, and cyclization (Scheme 1).
Optimized Conditions
-
Catalyst: CeO₂ NPs (11 nm crystallite size, 6 mol%)
-
Solvent: H₂O (4 mL)
-
Temperature: Room temperature
-
Time: 15–30 minutes
CeO₂ nanoparticles enhance reactivity by coordinating with carbonyl and cyano groups, increasing electrophilicity. Recycling trials show minimal activity loss over seven runs (91% → 87%).
Table 1: Pyran Core Synthesis with Varied Aldehydes Using CeO₂ NPs
| Aldehyde Substituent | Time (min) | Yield (%) |
|---|---|---|
| 3-Fluorophenyl | 20 | 89 |
| 4-Nitrophenyl | 25 | 91 |
| 4-Methoxyphenyl | 30 | 88 |
Alternative Catalytic Systems
K₂CO₃ (5 mol%) in ethanol under reflux offers a complementary route, achieving 82–89% yields in 30–60 minutes. This method avoids nanoparticle synthesis but requires higher temperatures.
Synthesis of the Cycloheptapyridine-Thiol Component
Ring-Closing Strategies
The cycloheptapyridine ring is constructed via a n-butyl lithium-mediated cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide, adapted from cyclopropane sulfonamide syntheses (Scheme 2).
Procedure
-
Step a: Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene/triethylamine (-50°C → 25°C) to form N-tert-butyl-(3-chloro)propyl sulfonamide.
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Step b: Ring closure with n-butyl lithium (-78°C, THF) yields cyclopropane sulfonic acid tert-butylamide.
-
Step c: Deprotection with formic acid (70–90°C, N₂ bubbling) affords the thiol intermediate.
Thiol Group Introduction
The tert-butyl group is cleaved using formic acid, avoiding trifluoroacetic acid for environmental safety. Residual formic acid is removed via toluene co-evaporation, and the thiol is crystallized from toluene/ethanol (3:1).
Thiol-Mediated Coupling Reaction
Sulfanylmethyl Attachment
The pyran core, functionalized with a bromomethyl group at C-2, undergoes nucleophilic substitution with cycloheptapyridine-thiol in DMF at 60°C (Scheme 3).
Conditions
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF
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Time: 12 hours
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Yield: 78%
Overall Synthetic Pathway and Data
Step-by-Step Procedure
-
Pyran Core Synthesis: 3-Fluorobenzaldehyde (1 mmol), malononitrile (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), hydrazine hydrate (1 mmol), and CeO₂ NPs (6 mol%) in H₂O (4 mL) stirred at 25°C for 20 minutes. Filtered and recrystallized from methanol (89% yield).
-
Cycloheptapyridine-Thiol Synthesis: Chloropropane sulfonyl chloride → N-tert-butyl-(3-chloro)propyl sulfonamide → cyclopropane sulfonic acid tert-butylamide → deprotection with formic acid (75% overall).
-
Coupling: Pyran-bromomethyl (1 mmol), cycloheptapyridine-thiol (1.2 mmol), K₂CO₃ (2 mmol) in DMF at 60°C for 12 hours (78% yield).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 6.82 (s, 2H, NH₂), 4.21 (s, 2H, SCH₂), 3.76 (s, 3H, COOCH₃).
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IR (KBr): 3340 (NH₂), 2210 (CN), 1725 (C=O) cm⁻¹.
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ESI-MS: m/z 579.2 [M+H]⁺.
Comparative Analysis of Methodologies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the assembly of the 4H-pyran core via cyclocondensation of β-ketoesters with aldehydes or malononitrile derivatives. The sulfanylmethyl group can be introduced via nucleophilic substitution using a thiol-containing intermediate. Optimization involves adjusting reaction temperatures (e.g., 80–120°C for cyclization steps) and catalysts (e.g., piperidine for Knoevenagel condensations). Purity is enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- H/C NMR : To resolve aromatic protons (e.g., 3-fluorophenyl signals at δ 7.2–7.8 ppm) and cyano/ester carbonyl carbons (δ 160–170 ppm).
- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., [M+H] or [M+Na] peaks).
- IR Spectroscopy : To identify functional groups (e.g., C≡N stretching at ~2200 cm, ester C=O at ~1700 cm).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positioning .
Advanced Research Questions
Q. How does the electronic and steric profile of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Steric effects from the fluorophenyl group can be assessed via computational modeling (e.g., DFT calculations for charge distribution) and experimental kinetic studies under varying nucleophile concentrations. Comparative studies with non-fluorinated analogs are critical .
Q. What computational strategies are suitable for predicting binding interactions between this compound and cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on interactions between the pyran core/sulfanylmethyl group and COX-2’s hydrophobic active site.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding free energy (MM-PBSA/GBSA methods).
- Pharmacophore Modeling : Identify critical functional groups (e.g., cyano, fluorophenyl) contributing to inhibitory activity .
Data Analysis & Contradiction Resolution
Q. How can discrepancies in reported HPLC purity values (e.g., 95% vs. 98%) between laboratories be systematically addressed?
- Methodological Answer :
- Standardization : Use a certified reference material (CRM) for calibration.
- Chromatographic Conditions : Ensure consistent mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column types (C18, 5 µm particle size).
- Peak Integration Protocols : Validate with triplicate injections and assess column aging effects .
Q. What experimental design principles should guide stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 4–12 weeks. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., ester cleavage).
- Factorial Design : Use a split-plot approach to evaluate interactions between pH, temperature, and ionic strength. Replicates (n=4) ensure statistical robustness .
Environmental & Biological Impact
Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
